molecular formula C10H11FO2 B14872867 2'-Ethoxy-6'-fluoroacetophenone

2'-Ethoxy-6'-fluoroacetophenone

Cat. No.: B14872867
M. Wt: 182.19 g/mol
InChI Key: UPZPBJGWHNZJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Ethoxy-6’-fluoroacetophenone is an organic compound with the molecular formula C10H11FO2 It is a derivative of acetophenone, where the ethoxy group is attached to the second carbon and the fluoro group is attached to the sixth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Ethoxy-6’-fluoroacetophenone typically involves the reaction of 2-fluoroacetophenone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the ethyl group onto the benzene ring .

Industrial Production Methods

In an industrial setting, the production of 2’-Ethoxy-6’-fluoroacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2’-Ethoxy-6’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-Ethoxy-6’-fluoroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’-Ethoxy-6’-fluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include oxidation, reduction, and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Methoxy-6’-fluoroacetophenone
  • 2’-Ethoxy-4’-fluoroacetophenone
  • 2’-Ethoxy-6’-chloracetophenone

Uniqueness

2’-Ethoxy-6’-fluoroacetophenone is unique due to the specific positioning of the ethoxy and fluoro groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

1-(2-ethoxy-6-fluorophenyl)ethanone

InChI

InChI=1S/C10H11FO2/c1-3-13-9-6-4-5-8(11)10(9)7(2)12/h4-6H,3H2,1-2H3

InChI Key

UPZPBJGWHNZJIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.